(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Overview
Description
“(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride”, commonly known as MOMCl, is a versatile and cost-effective organic compound extensively utilized in scientific research and organic compound synthesis . It belongs to the family of sulfonyl chlorides. It exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .
Synthesis Analysis
MOMCl plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules . It contributes to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .Molecular Structure Analysis
The molecular formula of MOMCl is C5H6ClNO3S . It has a molecular weight of 195.62 .Chemical Reactions Analysis
MOMCl demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and MOMCl, facilitating various organic synthesis reactions .Physical and Chemical Properties Analysis
MOMCl is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride has been utilized in the synthesis of various chemical compounds. For example, Upadhyaya et al. (1997) demonstrated its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, showcasing its role in complex organic reactions. The structure of these compounds was confirmed through extensive 1H and 13C NMR chemical shifts and coupling constants, and by single crystal X-ray crystallography for some compounds (Upadhyaya et al., 1997).
Herbicidal Applications
In the field of agriculture, Nakatani et al. (2016) employed this compound in the development of pyroxasulfone, a novel pre-emergence herbicide. This compound exhibited significant herbicidal activity against grass and broadleaf weeds under upland conditions, highlighting its potential in sustainable agriculture (Nakatani et al., 2016).
Electrochemical Applications
Su et al. (2001) explored the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. Their research focused on the reversible intercalation of sodium into the vanadium pentoxide film, a process critical in battery technology (Su et al., 2001).
Biological Activity
In the domain of biological chemistry, Holan et al. (1997) synthesized some 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates using this compound. They evaluated these compounds for anti-acetylcholinesterase and insecticidal activities, indicating its potential in pharmaceutical applications (Holan et al., 1997).
Methane Conversion Processes
Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride (MSC) as a key step in low-temperature methane conversions. Their study provides insights into the conversion processes of methane, highlighting the importance of MSC in industrial applications (Kang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules. This compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
Mode of Action
The mode of action of This compound involves protonation, wherein it adds a proton to organic molecules. This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by This compound are those involved in the synthesis of diverse organic compounds. The downstream effects of these pathways include the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .
Pharmacokinetics
The pharmacokinetics of This compound It is known that this compound exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action are primarily seen in its role in facilitating various organic synthesis reactions. It contributes to the creation of diverse organic compounds, including peptides, nucleosides, and other molecules .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions . Additionally, this compound acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to interact with various types of cells, leading to changes in cellular processes . The compound’s ability to protonate and form new bonds with organic molecules plays a significant role in its impact on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s protonation mechanism enables it to form new bonds with organic molecules, facilitating various biochemical reactions . Additionally, its nucleophilic properties allow it to interact with other biomolecules, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies indicate that the compound’s impact on cellular processes may vary depending on its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Its protonation and nucleophilic properties enable it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles within the cell, influencing its activity and function . The compound’s localization is essential for understanding its role in various biochemical processes .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWVNYKESDXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256877 | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-59-1 | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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